molecular formula C12H16FNO B2854400 4-[(3-Fluorophenyl)methyl]piperidin-4-ol CAS No. 871112-44-6

4-[(3-Fluorophenyl)methyl]piperidin-4-ol

Cat. No. B2854400
CAS RN: 871112-44-6
M. Wt: 209.264
InChI Key: NIFYSZBQCIKDKW-UHFFFAOYSA-N
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Description

“4-[(3-Fluorophenyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 871112-44-6 . It has a molecular weight of 209.26 . The IUPAC name for this compound is 4-(3-fluorobenzyl)-4-piperidinol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 209.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

4-[(3-Fluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research. It is used in the study of the structure and function of proteins, as it can bind to certain amino acids and affect their activity. It is also used in the study of enzyme kinetics, as it can inhibit the activity of certain enzymes. Additionally, this compound is used in the study of cell signaling pathways, as it can affect the activity of certain signaling molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(3-Fluorophenyl)methyl]piperidin-4-ol in lab experiments include its low cost, its wide range of applications, and its ability to bind to certain amino acids and affect their activity. The limitations of using this compound in lab experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause side effects.

Future Directions

There are a number of potential future directions for research on 4-[(3-Fluorophenyl)methyl]piperidin-4-ol. These include the development of more efficient synthesis methods, the development of more specific inhibitors of certain enzymes, the development of more specific binding agents for certain proteins, and the development of more specific signaling molecules. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Finally, further research could be done on the potential applications of this compound in the fields of medicine, chemistry, and biochemistry.

Synthesis Methods

The most common method of synthesizing 4-[(3-Fluorophenyl)methyl]piperidin-4-ol is the reaction of 3-fluorobenzaldehyde and 4-methylpiperidine, which occurs in the presence of an acid catalyst. The reaction is carried out in an aqueous solution, and the resulting product is this compound. This method is simple, efficient, and can be used for large-scale production of this compound.
Another method of synthesizing this compound is the reaction of 3-fluorobenzyl bromide and 4-methylpiperidine. This reaction is carried out in the presence of an acid catalyst and an aqueous solvent. The resulting product is this compound. This method is more expensive than the first, but it is more efficient and can be used for large-scale production of this compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFYSZBQCIKDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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